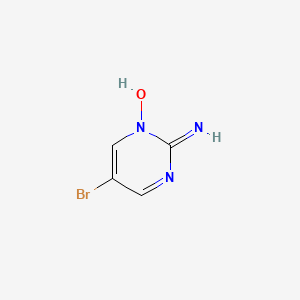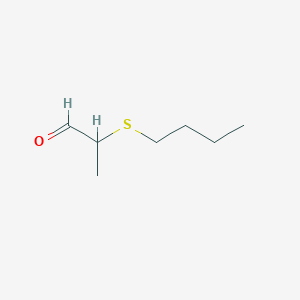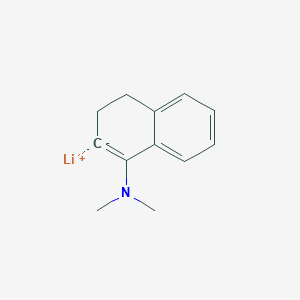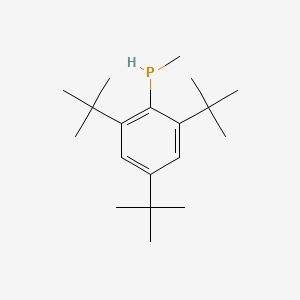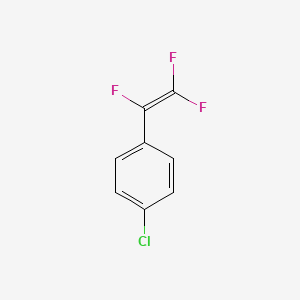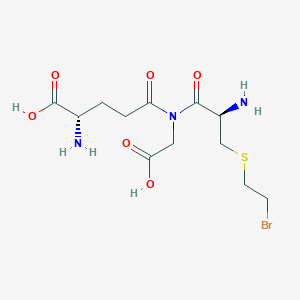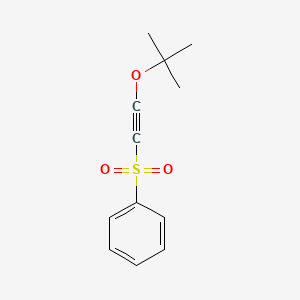
(tert-Butoxyethynesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(tert-Butoxyethynesulfonyl)benzene is an organic compound that features a benzene ring substituted with a tert-butoxyethynesulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Another method involves the treatment of benzene with isobutene .
Industrial Production Methods
Industrial production of (tert-Butoxyethynesulfonyl)benzene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(tert-Butoxyethynesulfonyl)benzene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Anhydrous aluminum chloride (AlCl3) for Friedel-Crafts alkylation.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Aplicaciones Científicas De Investigación
(tert-Butoxyethynesulfonyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (tert-Butoxyethynesulfonyl)benzene involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the reactivity and orientation of the compound, affecting its interactions with other molecules. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylbenzene: Similar structure but lacks the ethynesulfonyl group.
tert-Butyl chloride: Used in the synthesis of (tert-Butoxyethynesulfonyl)benzene.
tert-Butyl alcohol: Another tert-butyl substituted compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and ethynesulfonyl groups, which impart distinct reactivity and properties compared to other similar compounds. The combination of these functional groups makes it a valuable compound in various chemical reactions and applications.
Propiedades
| 79894-53-4 | |
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
2-[(2-methylpropan-2-yl)oxy]ethynylsulfonylbenzene |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-9-10-16(13,14)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Clave InChI |
JAQYLZVXBJQDSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC#CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



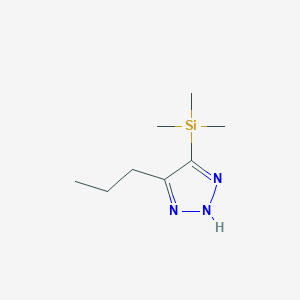
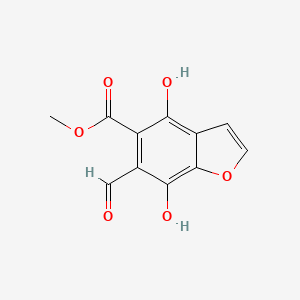
![Bicyclo[4.4.1]undeca-1,3,7,9-tetraen-11-one](/img/structure/B14421710.png)
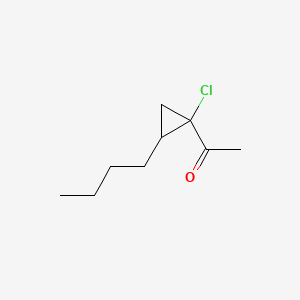
![{[(Chloromethyl)(fluoro)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14421725.png)
